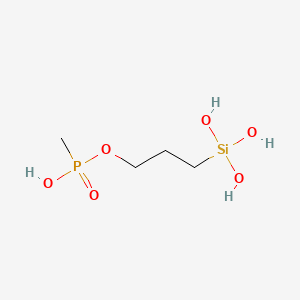
3-(Trihydroxysilyl)propyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound with the molecular formula C4H13O6PSi. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is often found in its monosodium salt form and is known for its ability to form hybrid materials with silica.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trihydroxysilyl)propyl methylphosphonate can be synthesized through a reaction involving the appropriate silane and phosphonate precursors. The reaction typically involves the hydrolysis of a silane compound followed by the addition of a phosphonate group. The process can be carried out under mild thermal aging conditions to obtain the desired product .
Industrial Production Methods
In industrial settings, the compound is often produced in bulk quantities through a xerogel process. This method involves the use of an aqueous solution of the compound, which is then subjected to mild thermal aging to form a phosphonate-rich organosilica layered hybrid material .
Chemical Reactions Analysis
Types of Reactions
3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .
Scientific Research Applications
3-(Trihydroxysilyl)propyl methylphosphonate has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of nanoparticles for biological imaging and drug delivery systems.
Medicine: Utilized in the development of hybrid materials for medical diagnostics and therapeutic applications.
Industry: Applied in the production of advanced materials for coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to these similar compounds, 3-(Trihydroxysilyl)propyl methylphosphonate is unique due to its phosphonate group, which imparts additional functionality and reactivity. This makes it particularly useful in applications requiring strong bonding and stability, such as in the formation of hybrid materials and advanced coatings .
Properties
CAS No. |
482371-07-3 |
|---|---|
Molecular Formula |
C4H13O6PSi |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
methyl(3-trihydroxysilylpropoxy)phosphinic acid |
InChI |
InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6) |
InChI Key |
HDUNVICUTAZXTE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(O)OCCC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



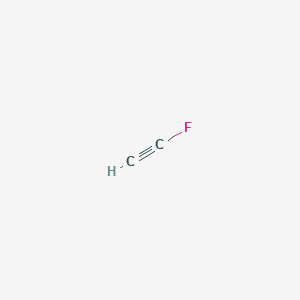

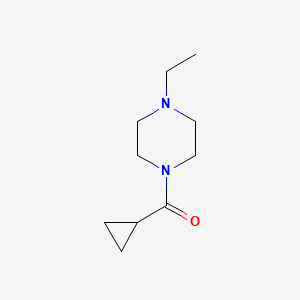
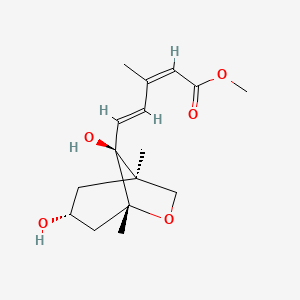
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
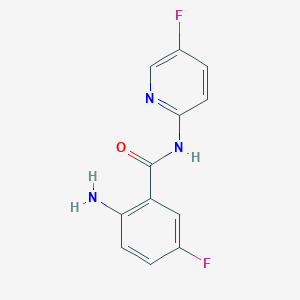
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

